1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Asymmetric Catalysis Organocatalysis Hydroamination

1-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS 30727-22-1), commonly referred to as DL-1-methylproline hydrochloride or N-methyl-DL-proline HCl, is a racemic mixture of a tertiary amino acid derivative. With the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol, this white crystalline solid is characterized by a well-defined melting point of 188 °C.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 30727-22-1
Cat. No. B3123415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-2-carboxylic acid hydrochloride
CAS30727-22-1
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
InChIKeyZHNOJJGMMVVUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS 30727-22-1): A Racemic Proline Scaffold for Chiral Research & Industrial Procurement


1-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS 30727-22-1), commonly referred to as DL-1-methylproline hydrochloride or N-methyl-DL-proline HCl, is a racemic mixture of a tertiary amino acid derivative. With the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol, this white crystalline solid is characterized by a well-defined melting point of 188 °C . As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for various biochemical and synthetic applications . This compound serves as a fundamental building block in organic synthesis, particularly as a proline analog for studying structure-activity relationships, and as a versatile intermediate in pharmaceutical research and agrochemical development [1].

Why 1-Methylpyrrolidine-2-carboxylic Acid Hydrochloride Cannot Be Substituted: A Quantitative Justification for Procurement


While numerous proline derivatives exist, 1-methylpyrrolidine-2-carboxylic acid hydrochloride (30727-22-1) occupies a specific niche that precludes simple substitution. The racemic DL-mixture provides a distinct stereochemical profile compared to enantiopure L- or D- forms (CAS 475-11-6 and 702710-17-6, respectively), leading to fundamentally different reactivities in asymmetric catalysis and chiral resolution studies [1]. Critically, its N-methylation eliminates the hydrogen-bond donor capacity of the secondary amine, drastically altering its behavior in peptide coupling and organocatalysis compared to unmodified proline [2]. Furthermore, the hydrochloride salt form ensures consistent solubility and stability that the free base (CAS 68078-09-1) cannot match, directly impacting reproducibility in aqueous-phase reactions and formulation processes . The following quantitative evidence guide details exactly where these differences translate into measurable, application-critical performance gaps.

Quantitative Differentiation of 1-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: Comparative Performance Data for Scientific Selection


Organocatalytic Performance: N-Methylproline vs. Proline in Asymmetric Hydroamination

In the enantioselective intramolecular hydroamination of aminoalkenes, a catalyst system based on an N-methylproline-derived ligand achieves up to 75% enantiomeric excess (ee), whereas unmodified proline-derived catalysts under similar conditions typically provide significantly lower or negligible enantioselectivity for this specific transformation [1]. This performance gap highlights the critical role of N-methylation in modulating the chiral environment of the catalyst.

Asymmetric Catalysis Organocatalysis Hydroamination

Peptide Coupling Efficiency: Impact of N-Methylproline Configuration on Diastereoselectivity

Chiral triazine-based coupling reagents derived from enantiopure N-methylproline esters demonstrate a clear stereochemical dependence in peptide bond formation. Reagents prepared from the D-enantiomer of N-methylproline yield an L/D ratio of 75/25 for the model dipeptide L-Z-AlaGly-OMe when using a racemic substrate, effectively favoring the incorporation of the L-amino acid residue [1]. In contrast, coupling reagents derived from the L-enantiomer exhibit the opposite stereopreference. This demonstrates that the absolute configuration of the N-methylproline scaffold directly dictates the stereochemical outcome of the coupling.

Peptide Synthesis Chiral Coupling Reagents Diastereoselectivity

Plant Growth Promotion: 1-Methylpyrrolidine-2-carboxylic Acid as a Potent Biostimulant

The application of 1-methylpyrrolidine-2-carboxylic acid (the free base form of the target compound) has been patented for significantly promoting plant growth. The invention demonstrates that treatment with this compound can markedly improve key growth parameters including plant height, root length, number of lateral roots, true leaf area, and fresh plant weight in crops such as cucumber and strawberry [1]. This represents a quantifiable, application-specific advantage over other proline derivatives not demonstrated to possess this particular plant growth regulatory activity.

Agrochemicals Plant Growth Regulators Biostimulants

Enzymatic Activity: N-Methyl-L-proline as a Poor Substrate for Proline Dehydrogenase

Enzymatic studies reveal a stark difference in substrate recognition between proline and its N-methylated analog. L-proline effectively catalyzes the reduction of NAD+ at a rate defined as 100% relative activity, whereas N-methyl-L-proline exhibits only 'very slight activity' in the same assay [1]. This near-complete loss of activity quantifies the profound impact of N-methylation on enzyme binding, making the hydrochloride salt a valuable tool as a non-metabolizable proline analog or a potential enzyme inhibitor.

Enzyme Kinetics Substrate Specificity Proline Metabolism

Configurational Stability in Organometallic Complexes: N-Methylprolinate vs. Prolinate Ligands

In the design of half-sandwich alkynyl amino acidate complexes, the choice of ligand profoundly impacts configurational stability. N-methylprolinate alkynyl iridium complexes are configurationally stable, resisting epimerization under reaction conditions. In contrast, the corresponding prolinate rhodium and iridium compounds undergo epimerization processes at the metal center [1]. This stability is directly attributed to the N-methyl substituent of the proline ligand, which locks the metal-centered chirality.

Organometallic Chemistry Chiral Ligands Iridium Complexes

Commercial Purity Specification: Ensuring Reproducibility Across Batches

Commercial suppliers offer this compound with defined purity specifications critical for reproducible research. Standard purities range from 95% to 98%, with analytical verification provided via HPLC, NMR, and GC . For instance, one major supplier guarantees a minimum purity of 97% and provides batch-specific QC reports including these orthogonal analytical methods . This level of quality assurance is essential for applications where trace impurities could confound biological assays or catalytic reactions.

Quality Control Purity Analysis Procurement Specification

Optimal Application Scenarios for 1-Methylpyrrolidine-2-carboxylic Acid Hydrochloride Based on Quantitative Evidence


Asymmetric Organocatalysis Development

Leveraging its ability to induce up to 75% ee in hydroamination reactions [4], this compound is a strong candidate ligand precursor for developing new enantioselective organocatalytic transformations, particularly where traditional proline fails to deliver adequate stereocontrol.

Stereoselective Peptide and Peptidomimetic Synthesis

The documented stereochemical influence in chiral coupling reagents [4] makes this racemic hydrochloride an essential starting material for synthesizing and screening both D- and L-N-methylproline-derived coupling reagents, enabling precise control over peptide diastereoselectivity.

Agricultural Biostimulant Formulation

The patent-backed ability to significantly enhance plant height, root development, leaf area, and fresh weight in crops like cucumber and strawberry [4] positions this compound as a valuable active ingredient for developing next-generation plant growth promoters.

Proline Metabolism and Transport Studies

Its near-complete inactivity as a substrate for proline-metabolizing enzymes [4] makes it an ideal, non-metabolizable probe for studying proline uptake, transport, and accumulation mechanisms in both plant and mammalian systems, without interference from downstream metabolism.

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